(5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Description
This compound belongs to the class of Z-configured thiazol-4-one derivatives, characterized by a central thiazole ring fused with a substituted benzylidene moiety. Its structure includes a 4-bromoanilino group at position 2 and a 3-bromo-2-hydroxy-5-methoxybenzylidene substituent at position 5, which confer distinct electronic and steric properties. Such compounds are frequently investigated for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C17H12Br2N2O3S |
|---|---|
Molecular Weight |
484.2 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12Br2N2O3S/c1-24-12-6-9(15(22)13(19)8-12)7-14-16(23)21-17(25-14)20-11-4-2-10(18)3-5-11/h2-8,22H,1H3,(H,20,21,23)/b14-7- |
InChI Key |
UWJDSHZSVFXCPN-AUWJEWJLSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)Br)O)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-bromophenylamine and thiosemicarbazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atoms on the aromatic rings are prime sites for nucleophilic substitution due to their electron-withdrawing effects, which activate the ring for attack by nucleophiles.
| Reaction Type | Conditions | Expected Products | Key Drivers |
|---|---|---|---|
| Bromine Displacement | High-temperature polar aprotic solvents (e.g., DMF, DMSO) with amines or alkoxides | Substituted anilines or aryl ethers | Electron-deficient aromatic rings stabilized by bromine and thiazole |
For example, the 4-bromoanilino group may undergo displacement with nucleophiles like ammonia or primary amines to form secondary amines.
Electrophilic Aromatic Substitution (EAS)
The hydroxyl and methoxy groups on the phenyl ring act as activating groups, directing electrophiles to specific positions.
| Reaction Type | Conditions | Expected Products | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted derivatives at ortho/para positions relative to hydroxyl | Hydroxyl group directs nitration to C-3 or C-5 positions |
| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivatives | Methoxy group enhances ring activation |
The hydroxyl group’s strong activation effect may dominate over the methoxy group’s moderate activation, favoring substitution at positions ortho or para to the hydroxyl.
Redox Reactions
The hydroxyl group and conjugated thiazole system may participate in oxidation or reduction processes.
Coordination Chemistry
The hydroxyl and thiazole nitrogen may act as ligands for metal ions, forming complexes with potential catalytic or biological relevance.
Photochemical Reactivity
The conjugated system (thiazole + aromatic moieties) may undergo photoisomerization or bond cleavage under UV light.
| Process | Wavelength | Outcome | Structural Impact |
|---|---|---|---|
| Z→E Isomerization | 300–400 nm | Change in spatial configuration | Altered biological activity due to steric effects |
Comparative Reactivity with Analogues
The compound’s reactivity differs from simpler thiazoles due to its multi-substituted aromatic framework:
| Compound | Key Functional Groups | Reactivity Profile |
|---|---|---|
| 2-Aminothiazole | Amino, thiazole | Limited EAS due to weaker ring activation |
| 4-Bromophenyl thiazole | Bromophenyl, thiazole | Enhanced SNAr but no redox-active hydroxyl groups |
| Target Compound | Bromoanilino, hydroxyl, methoxy | Broad reactivity (SNAr, EAS, redox, coordination) |
Experimental Considerations
-
Solubility : Limited in polar solvents due to hydrophobic bromine substituents; DMSO or DMF recommended.
-
Stability : Sensitive to prolonged light exposure; store under inert atmosphere .
While specific experimental data for this compound remains sparse, its structural features suggest rich reactivity profiles aligned with its functional groups. Further studies are needed to validate these pathways and quantify reaction kinetics.
Scientific Research Applications
Structural Characteristics
| Feature | Description |
|---|---|
| Thiazole Ring | Central core known for biological activity |
| Bromoaniline Moiety | Enhances reactivity and potential anticancer activity |
| Hydroxyl Group | May influence solubility and interaction with biological targets |
Biological Activities
Research indicates that thiazole derivatives exhibit a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound can inhibit certain cancer cell lines by interfering with cellular signaling pathways. The presence of multiple halogen atoms may enhance its lipophilicity, improving cell membrane penetration and bioavailability.
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects against various pathogens. The structural features of this compound may enhance its effectiveness against resistant strains .
Case Studies
- Anticancer Activity : A study evaluated the effects of related thiazole derivatives on estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. Results indicated significant cytotoxicity, suggesting that structural modifications could lead to improved therapeutic agents .
- Molecular Docking Studies : Interaction studies using molecular docking techniques have been conducted to understand how this compound binds to biological macromolecules like enzymes and receptors. Such studies are essential for elucidating the mechanism of action and therapeutic potential of the compound.
The uniqueness of (5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one lies in its complex multi-substituted aromatic framework compared to simpler analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Contains amino group; simpler structure | Antimicrobial, antifungal |
| 4-Bromoaniline | Aromatic amine; single bromine substitution | Anticancer activity |
| 5-Methoxy-2-thiazolecarboxylic acid | Carboxylic acid group; no halogens | Anti-inflammatory properties |
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer effects could be due to its ability to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazol-4-One Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Bioactivity: Bromine and chlorine substituents enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding. Hydroxy and methoxy groups (e.g., in 5c and 5d) increase hydrogen-bonding capacity but may reduce metabolic stability .
Synthetic Efficiency: Microwave-assisted synthesis (e.g., for 3i) achieves higher yields (70%) compared to traditional reflux methods (44.7% for ) . Morpholine or piperazine catalysts improve reaction rates and regioselectivity in thiazolidinone formation .
Thermal Stability :
- Melting points correlate with crystallinity and intermolecular interactions. Brominated derivatives (e.g., 3i ) exhibit higher thermal stability (>260°C) compared to methoxy-substituted analogs (~250°C) .
Research Findings and Mechanistic Insights
- Antimicrobial Activity : Derivatives with halogenated benzylidene groups (e.g., 3i ) disrupt bacterial cell membranes via hydrophobic interactions, as evidenced by their low MIC₅₀ values .
- Anticancer Potential: The 4-chlorobenzylidene derivative in induces apoptosis in cancer cells by inhibiting thioredoxin reductase, a key enzyme in redox homeostasis .
- Structure-Activity Relationship (SAR): Electron-Withdrawing Groups: Bromine and chlorine enhance cytotoxic activity but may increase toxicity to normal cells. Hydroxy/Methoxy Groups: Improve solubility but require protective strategies (e.g., prodrug formulations) to prevent rapid hepatic metabolism .
Biological Activity
The compound (5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available research findings regarding its biological activity, focusing on its anticancer properties, antioxidant capabilities, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a thiazole ring fused with a bromoaniline moiety and a substituted phenyl group. The presence of bromine and hydroxyl groups contributes to its biological activity by enhancing interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including (5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one. The following key points summarize the findings related to its anticancer effects:
- Cell Line Studies : The compound has been tested against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and K562 (leukemia). Results indicate significant cytotoxicity at micromolar concentrations, with IC50 values demonstrating effective inhibition of cell proliferation.
-
Mechanism of Action :
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, as evidenced by increased caspase-3 activity and enhanced cleavage of PARP (poly ADP-ribose polymerase) .
- Reactive Oxygen Species (ROS) Modulation : It has been observed to decrease ROS levels in treated cells, suggesting a role in oxidative stress modulation .
- Comparative Efficacy : In comparative studies with other thiazole derivatives, this compound showed superior anticancer activity due to its structural characteristics that facilitate better binding to target proteins involved in cancer progression .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related damage in cells. The compound has demonstrated significant antioxidant activity through the following mechanisms:
- Free Radical Scavenging : Experimental assays indicate that it effectively scavenges free radicals, which is essential for protecting cellular components from oxidative damage .
- Regulation of Antioxidant Enzymes : The compound enhances the expression of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative stress .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
- Mechanism Insights : The antimicrobial effect may be attributed to the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
Several case studies have underscored the biological activities of thiazole derivatives similar to (5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one:
Q & A
Q. What are the standard synthetic routes for preparing (5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one?
The compound is synthesized via a Knoevenagel condensation between substituted aldehydes and thiazolidinone precursors. A typical protocol involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and an appropriate oxo compound (e.g., 3-bromo-2-hydroxy-5-methoxybenzaldehyde) in a DMF/acetic acid solvent system. The reaction proceeds via Schiff base formation followed by cyclization to yield the thiazol-4-one core . Microwave-assisted synthesis can enhance reaction efficiency and selectivity compared to conventional heating .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
Key methods include:
- 1H/13C NMR : To confirm the Z-configuration of the benzylidene group and substituent positions (e.g., bromo, methoxy).
- IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) functional groups.
- Mass spectrometry (HRMS) : To validate molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic ratio) .
Q. How is the Z/E stereochemistry of the benzylidene group resolved experimentally?
The Z-configuration is confirmed via NOESY NMR , which detects spatial proximity between the benzylidene proton and the thiazolone ring. X-ray crystallography provides definitive proof of stereochemistry, as seen in structurally similar thiazolidinones .
Q. What preliminary biological assays are recommended for evaluating this compound’s bioactivity?
Start with MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Anticancer activity can be screened via MTT assays using human cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC50 values) help prioritize compounds for advanced studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst screening : Triethylamine or K2CO3 improves nucleophilic substitution in thiazolone derivatives .
- Temperature control : Microwave irradiation reduces side reactions (e.g., oxidation) compared to prolonged reflux .
- Substituent effects : Electron-withdrawing groups (e.g., bromo) on the benzylidene moiety stabilize the Z-isomer .
Q. What strategies address contradictory bioactivity data across studies (e.g., variable IC50 values)?
- Standardize assay protocols : Use consistent cell lines, culture conditions, and positive controls (e.g., doxorubicin for cytotoxicity).
- Validate mechanisms : Employ molecular docking to confirm binding to target enzymes (e.g., EGFR kinase) and compare results with biochemical assays .
- SAR studies : Systematically modify substituents (e.g., bromo → chloro, methoxy → ethoxy) to isolate structural determinants of activity .
Q. How does tautomerism in the thiazol-4-one ring impact pharmacological activity?
The thiazolone ring exhibits keto-enol tautomerism , which alters hydrogen-bonding capacity and binding affinity. Solid-state NMR or X-ray crystallography can identify dominant tautomers. For example, enol tautomers often show enhanced antimicrobial activity due to improved solubility and target interaction .
Q. What computational methods support the design of derivatives with improved pharmacokinetics?
- ADMET prediction : Use tools like SwissADME to optimize logP (lipophilicity) and reduce hepatotoxicity.
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity to guide synthesis .
Key Notes
- Stereochemical rigor : Always validate Z/E configurations experimentally to prevent misassignment .
- Data reproducibility : Report detailed reaction conditions (e.g., solvent purity, heating rate) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
